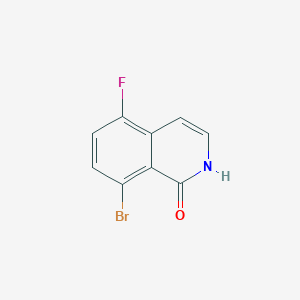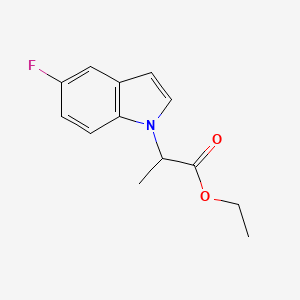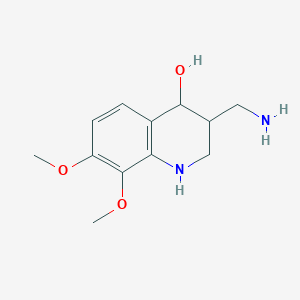
3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidroxi-3-(aminometil)-7,8-dimetoxi-1,2,3,4-tetrahidroquinolina es un compuesto orgánico complejo que pertenece a la clase de las tetrahidroquinolinas. Este compuesto presenta un núcleo de quinolina con un grupo aminometil en la posición 3 y grupos metoxi en las posiciones 7 y 8. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas únicas al compuesto, lo que lo convierte en un tema de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Hidroxi-3-(aminometil)-7,8-dimetoxi-1,2,3,4-tetrahidroquinolina generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común comienza con la preparación del núcleo de quinolina, seguida de la introducción del grupo aminometil y los grupos metoxi. Las condiciones de reacción a menudo incluyen el uso de catalizadores específicos, solventes y control de temperatura para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores químicos a gran escala y procesos de flujo continuo. El uso de sistemas automatizados para el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para una producción eficiente. Además, se emplean técnicas de purificación como la cristalización, la destilación y la cromatografía para obtener el producto final con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Hidroxi-3-(aminometil)-7,8-dimetoxi-1,2,3,4-tetrahidroquinolina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, como convertir el grupo aminometil en una amina.
Sustitución: Los grupos metoxi se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) se utilizan con frecuencia.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono (Pd/C) y solventes específicos como diclorometano (CH2Cl2).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinolina, mientras que la reducción puede producir derivados de tetrahidroquinolina con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
4-Hidroxi-3-(aminometil)-7,8-dimetoxi-1,2,3,4-tetrahidroquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas y productos farmacéuticos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Hidroxi-3-(aminometil)-7,8-dimetoxi-1,2,3,4-tetrahidroquinolina implica su interacción con objetivos moleculares específicos y vías. El grupo aminometil puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que los grupos metoxi pueden mejorar su lipofilia y permeabilidad de la membrana. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-(aminometil)-5-metilhexanoico: Conocido por sus propiedades anticonvulsivas.
Clorhidrato de ácido 3-(aminometil)fenilborónico: Se utiliza como reactivo en la síntesis orgánica y como ligando en estudios de proteínas.
Unicidad
4-Hidroxi-3-(aminometil)-7,8-dimetoxi-1,2,3,4-tetrahidroquinolina es única debido a su patrón de sustitución específico en el núcleo de quinolina, que confiere propiedades químicas y biológicas distintas. La combinación de grupos aminometil y metoxi mejora su versatilidad en diversas aplicaciones en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3-(aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C12H18N2O3/c1-16-9-4-3-8-10(12(9)17-2)14-6-7(5-13)11(8)15/h3-4,7,11,14-15H,5-6,13H2,1-2H3 |
Clave InChI |
UNBXKAAPLDCDFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(C(CN2)CN)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)
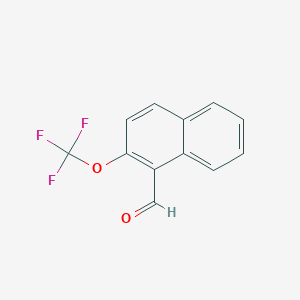
![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)
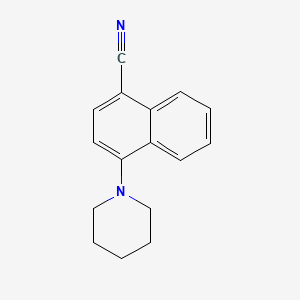
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
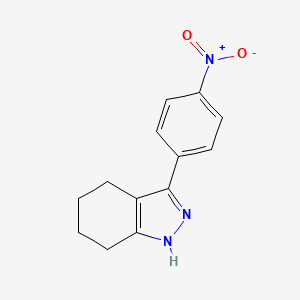
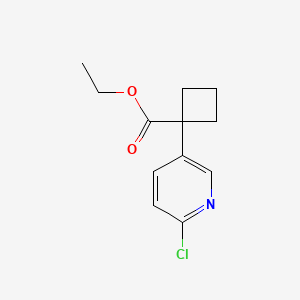
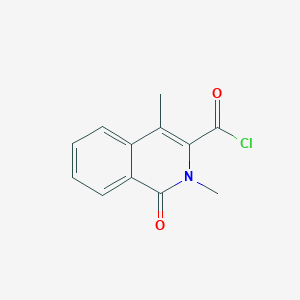
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

